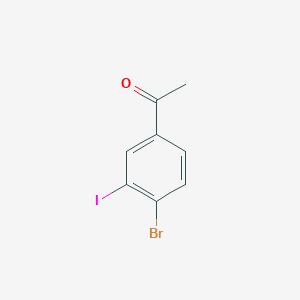

1-(4-Bromo-3-iodophenyl)ethanone

Description

Significance of Halogenated Aromatic Ketones as Synthetic Intermediates

Halogenated aromatic ketones are prized for their versatility in a wide array of chemical transformations. The electron-withdrawing nature of the halogen atoms enhances the reactivity of the aromatic ring and the carbonyl group, making these compounds susceptible to both nucleophilic and electrophilic attack. This inherent reactivity allows for their participation in numerous synthetic strategies, including:

Cross-coupling reactions: The carbon-halogen bonds serve as handles for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Nucleophilic substitution reactions: The halogen atoms on the aromatic ring can be displaced by various nucleophiles, enabling the introduction of diverse functionalities.

Functional group interconversions: The ketone moiety can be readily transformed into other functional groups such as alcohols, amines, and alkenes, further expanding the synthetic possibilities.

These characteristics make halogenated aromatic ketones indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.com Their structural motifs are frequently found in biologically active molecules, highlighting their importance in medicinal chemistry and drug discovery. lookchem.comresearchgate.net

Overview of the Research Landscape Surrounding 1-(4-Bromo-3-iodophenyl)ethanone

This compound, with its distinct substitution pattern of a bromine and an iodine atom on the phenyl ring, has garnered significant attention from the research community. This specific arrangement of halogens offers a unique opportunity for selective and sequential reactions. The differential reactivity of the carbon-iodine versus the carbon-bromine bond under various catalytic conditions allows for a stepwise functionalization of the aromatic ring, a highly sought-after feature in multi-step organic synthesis.

The presence of the acetyl group further enhances the synthetic value of this molecule. The carbonyl function can be a directing group in certain reactions or can be elaborated into more complex structures. Researchers have explored the use of this compound as a key intermediate in the synthesis of a range of target molecules, leveraging its unique reactivity profile. lookchem.com

Chemical and Physical Properties

The physical and chemical properties of this compound are foundational to its application in synthesis.

| Property | Value |

| Molecular Formula | C8H6BrIO |

| Molecular Weight | 324.94 g/mol |

| CAS Number | 919124-08-6 |

Table 1: Key Properties of this compound. Data sourced from lookchem.comsynblock.com.

Research Findings

Detailed investigations into the reactivity of this compound have demonstrated its utility in various synthetic transformations. The differential reactivity of the C-I and C-Br bonds is a cornerstone of its synthetic utility. Generally, the C-I bond is more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the C-Br bond. This allows for selective functionalization at the 3-position of the phenyl ring.

For instance, in a Suzuki-Miyaura coupling reaction, a boronic acid derivative can be selectively coupled at the iodine-bearing carbon by careful choice of catalyst and reaction conditions, leaving the bromine atom intact for subsequent transformations. This stepwise approach is invaluable for the construction of highly substituted and complex aromatic systems.

Synthesis and Reactions

The preparation of this compound itself can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a suitably substituted dihalobenzene. alfa-chemistry.com

Once obtained, this compound can participate in a variety of reactions, including:

Selective Cross-Coupling Reactions: As mentioned, the differential reactivity of the halogens allows for selective Suzuki, Sonogashira, or Heck couplings.

Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165).

Halogenation of the α-Carbon: The methyl group adjacent to the carbonyl can be halogenated under acidic or basic conditions. libretexts.orgyoutube.com

The ability to perform these transformations selectively makes this compound a highly strategic building block in the synthesis of complex organic molecules with precisely controlled substitution patterns.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBPPIREFBJQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475390 | |

| Record name | Ethanone, 1-(4-bromo-3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919124-08-6 | |

| Record name | Ethanone, 1-(4-bromo-3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-3'-iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 4 Bromo 3 Iodophenyl Ethanone and Analogs

Direct Halogenation Strategies for Acetophenone (B1666503) Derivatives

Direct halogenation of a pre-existing acetophenone framework is a common and effective method for introducing halogen atoms onto the aromatic ring or the α-carbon of the acetyl group. The success of these reactions hinges on controlling the regioselectivity to obtain the desired isomer.

The introduction of halogen atoms directly onto the aromatic ring of acetophenone derivatives is governed by the directing effects of the substituents already present. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. However, when other substituents are present, the final position of halogenation is a result of the combined directing effects of all groups.

For the synthesis of 1-(4-Bromo-3-iodophenyl)ethanone, a potential strategy involves the sequential halogenation of a suitable precursor. For instance, starting with 4-bromoacetophenone, the bromine atom is an ortho-, para-director. The subsequent iodination would be directed to the positions ortho to the bromine. The acetyl group at position 1 deactivates the ring, particularly at the ortho and para positions relative to it. This interplay of electronic effects can be exploited to achieve the desired 3-iodo substitution on the 4-bromoacetophenone ring. The use of specific iodinating agents and catalysts is crucial to control the reaction and prevent the formation of unwanted isomers.

Alpha-halogenation involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. pressbooks.pub This transformation is synthetically valuable as the resulting α-halo ketones are versatile intermediates for further reactions. libretexts.org The reaction can proceed under either acidic or basic conditions, each with distinct mechanisms and outcomes. pressbooks.pub

Under acidic conditions, the halogenation of ketones like acetophenone proceeds through an enol intermediate. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which is the rate-determining step, followed by deprotonation at the α-carbon to form the enol. libretexts.org This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂, or I₂) to yield the α-halo ketone and regenerate the acid catalyst. libretexts.orgchemistrysteps.com A key feature of acid-catalyzed α-halogenation is that it typically results in monohalogenation. pressbooks.pubchemistrysteps.com This is because the introduced halogen is an electron-withdrawing group, which destabilizes the enol intermediate required for further halogenation, making the second halogenation slower than the first. pressbooks.pub For example, acetophenone reacts with bromine in acetic acid to produce α-bromoacetophenone. libretexts.org

Table 1: Acid-Catalyzed α-Bromination of Substituted Acetophenones

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | 72 |

| 2-Methylcyclohexanone | Br₂ | - | 2-Bromo-2-methylcyclohexanone | - |

Data compiled from various sources. Yields are representative and can vary based on specific reaction conditions.

Photochemical methods offer an alternative route for halogenation. The photochemical dehalogenation of α-haloacetophenones has been studied, indicating that carbon-halogen bond cleavage can occur with high quantum yields upon irradiation. researchgate.netcdnsciencepub.com For instance, the photolysis of α-chloroacetophenone and α-bromoacetophenone in benzene (B151609) solution leads to the formation of phenacyl radicals. researchgate.netcdnsciencepub.com While this is a dehalogenation process, photochemical approaches can also be utilized for halogenation. For example, the α-bromination of both cyclic and acyclic ketones has been achieved through photochemical means using N-bromosuccinimide (NBS) and UV-VIS irradiation. mdpi.com However, the selectivity of such reactions can be modest, sometimes leading to di-halogenated products. mdpi.com

Table 2: Photochemical Dehalogenation Quantum Yields

| Compound | Wavelength (nm) | Quantum Yield |

| α-Chloroacetophenone | - | 0.88 |

| α-Bromoacetophenone | - | 0.41 |

Data from trapping studies of photochemically produced radicals. researchgate.netcdnsciencepub.com

Alpha-Halogenation of Carbonyl Compounds

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Aryl Ketones

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated aryl ketones, such as derivatives of this compound, are excellent substrates for these reactions due to the presence of reactive carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. youtube.comyoutube.comyoutube.com These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or reaction with an alkene (in the Heck reaction), and finally, reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.comyoutube.com

For a molecule like this compound, the differential reactivity of the C-I and C-Br bonds can be exploited for selective cross-coupling. The C-I bond is generally more reactive towards oxidative addition to palladium than the C-Br bond. This allows for selective functionalization at the 3-position. For example, a Suzuki coupling could be performed to introduce an aryl or vinyl group at the position of the iodine atom, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization provides a powerful strategy for the synthesis of highly complex and specifically substituted aromatic ketones.

The choice of palladium catalyst, ligands, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity. nih.govorganic-chemistry.org For instance, the use of bulky electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the oxidative addition and reductive elimination steps. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Aryl Bromide/Iodide | Arylboronic acid | Pd(0) catalyst, Base | Biaryl |

| Heck Reaction | Aryl Bromide/Iodide | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Aryl Bromide/Iodide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl Alkyne |

This table provides a general overview of common palladium-catalyzed C-C bond forming reactions.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

Beyond forming C-C bonds, palladium catalysis is instrumental in forging connections between carbon and various heteroatoms. These methods are crucial for installing functional groups that are prevalent in pharmaceuticals and materials science. For a dihalogenated substrate like this compound, the principles of selective reactivity apply, enabling the controlled introduction of nitrogen, fluorine, and sulfur-containing moieties.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically between an aryl halide and an amine. numberanalytics.comorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for preparing arylamines. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by association of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. youtube.comyoutube.com

While aryl iodides are highly reactive in many Pd-catalyzed couplings, they can sometimes be problematic substrates in C-N coupling, as the iodide byproduct can inhibit the catalyst. nih.gov However, catalyst systems using specific biarylphosphine ligands and solvent systems where the iodide byproduct is insoluble have been developed to overcome this limitation, achieving efficiencies comparable to or better than those with aryl bromides. nih.gov This allows for the selective amination of this compound at either the iodo or bromo position by carefully selecting the catalyst, ligand, and reaction conditions.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Component | Details | Finding | Source |

|---|---|---|---|

| Catalyst | Pd(0) precatalysts or Pd(II) sources like Pd(OAc)₂ with air-stable Pd(I) dimer precatalysts also being effective. rsc.org | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis. numberanalytics.com | numberanalytics.comrsc.org |

| Ligand | Bulky biaryl phosphines (e.g., XPhos, P(t-Bu)₃) or Josiphos-type ligands. numberanalytics.comnih.gov | Ligand choice is critical for coupling challenging substrates like aryl chlorides or hindered amines. numberanalytics.com | numberanalytics.comnih.gov |

| Amine | Primary or secondary aliphatic or aromatic amines; ammonia (B1221849) equivalents can also be used. numberanalytics.comorganic-chemistry.org | Sterically hindered amines can pose a challenge. numberanalytics.com | numberanalytics.comorganic-chemistry.org |

| Base | Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS. numberanalytics.com | The base facilitates the deprotonation of the amine in the catalytic cycle. numberanalytics.com | numberanalytics.com |

| Solvent | Polar aprotic solvents such as toluene, THF, or 1,4-dioxane. numberanalytics.com | For aryl iodides, using a solvent where the iodide salt byproduct is insoluble (like toluene) can prevent catalyst inhibition. nih.gov | numberanalytics.comnih.gov |

The introduction of fluorine into aromatic systems is of immense interest, particularly in pharmaceutical development. Palladium-catalyzed nucleophilic fluorination of aryl (pseudo)halides provides a direct method for C-F bond formation. nih.gov These reactions are challenging because the final C-F bond-forming reductive elimination from a Pd(II) intermediate is often slow. However, mechanism-driven research has led to the development of specialized ligands and conditions that facilitate this difficult transformation. nih.govacs.org

Using a suitable palladium catalyst and a fluoride (B91410) source (e.g., AgF), both aryl iodides and bromides can be converted to their corresponding aryl fluorides. mit.edunih.gov The reaction exhibits a broad substrate scope, including nitrogen-containing heterocycles. nih.govacs.org For this compound, this methodology could be applied to selectively convert either the C-I or C-Br bond to a C-F bond. Given the typical halide reactivity, fluorination would likely occur preferentially at the more reactive C-I position under carefully controlled conditions.

Table 5: Conditions for Palladium-Catalyzed Nucleophilic Fluorination

| Component | Details | Finding | Source |

|---|---|---|---|

| Catalyst | Palladium complexes in conjunction with specialized ligands. nih.govacs.org | A facilitated ligand modification process was found to be critical for success. nih.govacs.org | nih.govacs.org |

| Ligand | Custom-designed bulky biarylphosphine ligands. mit.edunih.gov | Ligand design is paramount to overcoming the high barrier of C-F reductive elimination. | mit.edunih.gov |

| Fluoride Source | Metal fluorides such as AgF, often used with a co-base like KF. nih.govacs.org | The choice of fluoride source and additives is crucial for high yields. mit.edu | mit.edunih.govacs.org |

| Aryl Halide | Aryl triflates, bromides, and iodides. nih.govnih.gov | The method is effective for unactivated (hetero)aryl bromides and iodides. acs.org | nih.govnih.govacs.org |

| Solvent | Aprotic, non-polar solvents like cyclohexane (B81311) or toluene. nih.govacs.org | Solvent choice can impact reaction efficiency and, in some cases, regioselectivity. nih.gov | nih.govacs.org |

Sulfinamides are versatile synthetic intermediates and valuable motifs in medicinal chemistry. nih.gov Recently, a palladium-catalyzed method for the synthesis of sulfinamides from aryl halides and N-sulfinylamines has been developed. nih.govnih.gov This transformation avoids the need for pre-formed, highly reactive organometallic reagents and proceeds under mild conditions with broad functional group tolerance. organic-chemistry.orgnih.gov

The reaction involves the coupling of an aryl or alkenyl (pseudo)halide with an N-sulfinylamine, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO), using a palladium catalyst and a reductant. organic-chemistry.orgnih.gov This method allows for the direct installation of the sulfinamide group onto an aromatic ring. For this compound, this reaction would enable the selective formation of a C-S bond at either the iodo or bromo position, providing access to aryl sulfinamides that can be further transformed into other important sulfur-containing functional groups like sulfonamides. nih.gov

Table 6: Conditions for Palladium-Catalyzed Synthesis of Sulfinamides

| Component | Details | Finding | Source |

|---|---|---|---|

| Catalyst | SPhos Pd G3 precatalyst. organic-chemistry.org | The use of a specific, commercially available precatalyst is effective. organic-chemistry.org | organic-chemistry.org |

| Reagents | N-sulfinylamines (e.g., TIPS-NSO) and a reductant (e.g., HCO₂Cs). organic-chemistry.orgnih.gov | The quality of the N-sulfinylamine reagent is important for obtaining high yields. organic-chemistry.org | organic-chemistry.orgnih.gov |

| Aryl Halide | Aryl and alkenyl bromides, iodides, and triflates. organic-chemistry.orgnih.gov | The method shows broad generality and high functional group tolerance, including protic and electrophilic groups. nih.govnih.gov | organic-chemistry.orgnih.govnih.gov |

| Solvent | 1,4-dioxane. organic-chemistry.org | Dioxane is the preferred solvent for this transformation. | organic-chemistry.org |

| Temperature | Mildly elevated temperatures (e.g., 75 °C). organic-chemistry.org | The reaction proceeds under relatively mild conditions. | organic-chemistry.org |

Gold-Catalyzed C-O Cross-Coupling Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity and selectivity. In the context of modifying this compound, gold-catalyzed C-O cross-coupling reactions represent a sophisticated method for the synthesis of aryl ethers. While palladium and copper-based systems have been traditionally used for such transformations, gold catalysis can offer advantages in terms of chemoselectivity, particularly when dealing with substrates bearing multiple reactive sites. researchgate.net

Recent advancements have demonstrated the feasibility of gold-catalyzed C-O cross-coupling of aryl iodides with aliphatic alcohols and silver carboxylates. researchgate.netnih.gov These reactions typically proceed via a Au(I)/Au(III) catalytic cycle. nih.gov For a substrate like this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would likely allow for selective coupling at the C-I position.

A general representation of a gold-catalyzed C-O cross-coupling reaction is shown below:

Reaction Scheme:

Ar-I + R-OH --[Au catalyst, Ligand, Base]--> Ar-OR + HI

Where Ar-I could be this compound and R-OH is an alcohol.

The synthesis of a variety of aryl alkyl ethers has been achieved using this methodology, highlighting its potential for creating analogs of this compound where the iodine atom is replaced by an alkoxy group. researchgate.net The choice of ligand is crucial for the success of these reactions, as it modulates the reactivity and stability of the gold catalyst.

Functional Group Transformations and Derivatization

The acetyl group and the halogen substituents on the phenyl ring of this compound are amenable to a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Grignard Reactions for Substituted Acetophenone Synthesis

The carbonyl group of this compound can readily undergo nucleophilic addition with Grignard reagents (R-MgX). This reaction provides a powerful method for the synthesis of tertiary alcohols, where a new carbon-carbon bond is formed at the carbonyl carbon. organicchemistrytutor.comyoutube.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide in an acidic workup. youtube.comwisc.edu

General Reaction:

This compound + R-MgX --[1. Diethyl ether; 2. H3O+]--> 1-(4-Bromo-3-iodophenyl)-1-R-ethanol

Where R can be an alkyl or aryl group from the Grignard reagent.

By varying the Grignard reagent, a wide array of substituted tertiary alcohols can be synthesized. For instance, reacting this compound with methylmagnesium bromide would yield 2-(4-bromo-3-iodophenyl)propan-2-ol, while reaction with phenylmagnesium bromide would produce 1-(4-bromo-3-iodophenyl)-1-phenylethanol. This versatility makes the Grignard reaction a cornerstone for the diversification of acetophenone derivatives. masterorganicchemistry.comyoutube.com

Table 1: Potential Tertiary Alcohols from Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Resulting Tertiary Alcohol |

| Methylmagnesium bromide | 2-(4-Bromo-3-iodophenyl)propan-2-ol |

| Ethylmagnesium bromide | 1-(4-Bromo-3-iodophenyl)butan-1-ol |

| Phenylmagnesium bromide | 1-(4-Bromo-3-iodophenyl)-1-phenylethanol |

| Cyclohexylmagnesium bromide | 1-(4-Bromo-3-iodophenyl)-1-cyclohexylethanol |

Cyclotrimerization of Halogenated Acetophenones

The acid-catalyzed cyclotrimerization of acetophenones is a classic reaction that leads to the formation of 1,3,5-triarylbenzenes. This transformation can be effectively applied to halogenated acetophenones, including derivatives of this compound, using methanesulfonic acid (MeSO3H) as a catalyst under solvent-free conditions. arkat-usa.orgresearchgate.net

The reaction proceeds through a series of aldol-type condensations and dehydrations. arkat-usa.org Studies have shown that acetophenones bearing electron-withdrawing halogen substituents undergo cyclotrimerization to give the corresponding 1,3,5-triphenylbenzenes in high yields. arkat-usa.orgresearchgate.net For example, 4-bromoacetophenone has been shown to undergo cyclotrimerization in the presence of MeSO3H to afford 1,3,5-tris(4-bromophenyl)benzene (B1296842) in 85% yield. arkat-usa.org It is anticipated that this compound would undergo a similar reaction to produce 1,3,5-tris(4-bromo-3-iodophenyl)benzene.

Table 2: MeSO3H-Promoted Cyclotrimerization of Substituted Acetophenones

| Acetophenone Derivative | Product | Yield (%) |

| Acetophenone | 1,3,5-Triphenylbenzene | 95 |

| 4-Chloroacetophenone | 1,3,5-Tris(4-chlorophenyl)benzene | 98 |

| 4-Bromoacetophenone | 1,3,5-Tris(4-bromophenyl)benzene | 85 |

| 2-Methoxyacetophenone | 1,3,5-Tris(2-methoxyphenyl)benzene | 48 |

| 3,4-Dimethoxyacetophenone | 1,3,5-Tris(3,4-dimethoxyphenyl)benzene | 40 |

| Data sourced from Matsala, D. G. et al. (2023). arkat-usa.org |

Formation of Oxime and Related Derivatives

Ketones, such as this compound, react with hydroxylamine (B1172632) (NH2OH) to form oximes. orgsyn.orgdoubtnut.comaskfilo.comyoutube.comyoutube.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as geometric isomers (E and Z). doubtnut.comyoutube.comyoutube.com

The formation of the oxime derivative of this compound introduces a new functional group that can be further modified. For example, oximes can be reduced to primary amines or undergo rearrangement reactions. A detailed procedure for the synthesis of 1-(4-bromophenyl)ethanone oxime has been reported, which involves reacting 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in ethanol. orgsyn.org A similar protocol could be adapted for the synthesis of this compound oxime.

Table 3: Synthesis of 1-(4-Bromophenyl)ethanone Oxime

| Reactant 1 | Reactant 2 | Solvent | Product |

| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride | Ethanol | 1-(4-Bromophenyl)ethanone oxime |

| Based on the procedure from Organic Syntheses. orgsyn.org |

Multicomponent Reaction Strategies for Acetophenone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. mdpi.comrsc.orgresearchgate.netdntb.gov.ua Gold catalysts have been shown to be particularly effective in promoting a variety of MCRs. mdpi.comrsc.orgresearchgate.netdntb.gov.ua

Acetophenone derivatives can serve as key building blocks in these reactions. For instance, gold-catalyzed MCRs involving aldehydes, amines, and alkynes (A3 coupling) can produce propargylamines. researchgate.net While direct examples involving this compound are not prevalent in the literature, its structural features make it a plausible candidate for participation in such transformations. The acetyl group could potentially act as the ketone component in certain MCRs, or the aryl halide moieties could be involved in coupling steps within a one-pot sequence. Gold-catalyzed multicomponent syntheses have been developed for various heterocyclic and acyclic structures, such as β-alkoxyketones and highly substituted pyridines. mdpi.com The development of MCRs involving this compound would open up new avenues for the rapid construction of complex molecules with potential applications in medicinal chemistry and materials science.

Iii. Mechanistic Investigations of Chemical Transformations Involving Dihalogenated Ethanones

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst. youtube.comresearchgate.net This cycle is crucial for understanding how substrates like 1-(4-Bromo-3-iodophenyl)ethanone are transformed into more complex molecules.

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, involves three primary steps: youtube.comyoutube.comyoutube.comlibretexts.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with an aryl halide (Ar-X). youtube.com The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of an Ar-Pd(II)-X species. youtube.com This step increases the oxidation state of palladium from 0 to +2. libretexts.org For a substrate like this compound, this initial step is competitive, with the palladium potentially inserting into either the C-I or C-Br bond.

Transmetalation : The resulting organopalladium(II) complex then reacts with an organometallic reagent (R-M). youtube.com In this step, the 'R' group from the organometallic reagent is transferred to the palladium center, displacing the halide (X) and forming an Ar-Pd(II)-R intermediate. youtube.comyoutube.com The specific mechanism of transmetalation can vary depending on the organometallic donor used (e.g., organoboranes in Suzuki reactions or organozincs in Negishi reactions). nih.govnih.gov

Reductive Elimination : This is the final, product-forming step. libretexts.org The two organic groups (Ar and R) on the palladium center are eliminated to form a new carbon-carbon bond (Ar-R). youtube.com This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active catalyst which can then re-enter the cycle. youtube.comyoutube.com For this step to occur, the two ligands to be eliminated must typically be in a cis-position relative to each other on the metal center. libretexts.orglibretexts.org

In dihalogenated substrates like this compound, the identity of the halogen atoms significantly influences reaction efficiency and selectivity. The key factor is the difference in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker and therefore more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. whiterose.ac.uk

This reactivity hierarchy (C-I > C-Br > C-Cl) means that the oxidative addition step is generally much faster for aryl iodides than for aryl bromides. whiterose.ac.uknih.gov Consequently, in a molecule containing both iodine and bromine, a palladium catalyst will selectively react at the C-I bond under carefully controlled conditions. nih.govacs.org This allows for sequential functionalization, where the iodine is first replaced via a cross-coupling reaction, leaving the bromine atom intact for a subsequent, different coupling reaction. This unique level of control enables the rapid generation of molecular complexity from a single starting material. nih.gov

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-Cl | ~96 | Lower |

| C-F | ~127 | Lowest |

This table presents generalized data compiled from established chemical literature. Specific BDEs can vary based on the full molecular structure.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. nih.gov These studies provide detailed energetic profiles of reaction pathways, helping to explain and predict selectivity. researchgate.netrsc.org

DFT calculations are widely used to model the full catalytic cycle of cross-coupling reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a complete energy profile for the reaction. This analysis helps to identify the rate-determining step—the step with the highest activation energy—and to understand the factors that control it. researchgate.net

For this compound, DFT studies can quantitatively predict the selectivity of the initial oxidative addition. By calculating and comparing the activation energy barriers for the insertion of a Pd(0) catalyst into the C-I bond versus the C-Br bond, the model can confirm the experimentally observed preference for the more reactive C-I bond. researchgate.net

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Oxidative Addition at C-I Bond | Lower Value (e.g., 15-20) | Favored, Faster Reaction |

| Oxidative Addition at C-Br Bond | Higher Value (e.g., 22-28) | Disfavored, Slower Reaction |

The values in this table are illustrative and represent typical findings from DFT analyses comparing the reactivity of different aryl halides.

The α-arylation of ketones is a powerful method for forming a C(sp³)–C(sp²) bond and involves a standard cross-coupling cycle. acs.orgnih.govnih.gov Computational studies have been crucial in understanding the enantioselective variants of this reaction, where a new stereocenter is created. acs.orgnih.govmit.edu

DFT analyses of the palladium-catalyzed α-arylation of ketones have shown that either the transmetalation of the ketone enolate or the subsequent C-C bond-forming reductive elimination can be the stereodetermining step. nih.govnih.gov By modeling the transition states for these steps with different chiral ligands on the palladium catalyst, researchers can rationalize the origin of the observed enantioselectivity. nih.gov The calculations often reveal that the most favorable pathway involves reductive elimination from a C-bound palladium enolate complex, and detailed analysis of this transition structure explains how the chiral ligand dictates which face of the enolate attacks the aryl group. nih.govnih.gov

While many palladium-catalyzed cross-coupling reactions proceed via the polar, two-electron mechanism described above (oxidative addition/reductive elimination), alternative radical pathways can also operate under certain conditions. libretexts.orglibretexts.org Aryl radicals can be generated from aryl halides, sometimes with the involvement of palladium complexes, and can participate in chain reactions. nih.govacs.org

Computational studies are instrumental in distinguishing between these mechanistic possibilities. For a substrate like this compound, DFT can be used to model both the polar pathway and potential single-electron transfer (SET) pathways that would lead to radical intermediates. The calculated energy barriers for the key steps in each pathway can then be compared. For instance, studies on related iron-catalyzed systems have used DFT to compare Fe(I)/Fe(II)/Fe(III) radical mechanisms against polar Fe(0)/Fe(II) cycles. nih.gov Such analyses provide critical insights into how the choice of metal catalyst, ligands, and reaction conditions can favor one mechanism over another, thereby controlling the reaction's outcome and selectivity. acs.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analyses of cross-coupling reactions involving dihalogenated substrates are crucial for understanding reaction mechanisms and optimizing conditions for selective transformations. The rate of these reactions is influenced by several factors, including the nature of the halogen, the electronic and steric properties of the substrate, the choice of catalyst, ligands, base, and solvent.

In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is frequently identified as the rate-determining step (RDS). nih.govnih.gov This is particularly true for less reactive aryl bromides and chlorides. However, in the case of more reactive aryl iodides, other steps in the catalytic cycle, such as transmetalation or reductive elimination, can become rate-limiting. For dihalogenated compounds like this compound, the significant difference in the bond dissociation energies of the C-I and C-Br bonds leads to preferential oxidative addition at the C-I bond.

A kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone, a related compound, revealed a quasi-first-order dependence on the concentration of the aryl iodide and a first-order dependence on the initial palladium concentration. mdpi.comresearchgate.net Conversely, the reaction showed a zero-order dependence on the concentrations of the phenylboronic acid and the base under the studied conditions. mdpi.comresearchgate.net This suggests that under these specific conditions, the oxidative addition of the aryl iodide is indeed the rate-limiting step.

The following table summarizes the observed reaction orders for the Suzuki-Miyaura coupling of 4-iodoacetophenone:

| Reactant/Catalyst | Reaction Order |

| 4-Iodoacetophenone | Quasi-first-order |

| Phenylboronic acid | Zero-order |

| Base (Sodium methylate) | Zero-order |

| Palladium catalyst | First-order |

| Table 1: Reaction orders determined from a kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone. mdpi.comresearchgate.net |

Characterization and Reactivity of Transient Intermediates

The direct observation and characterization of transient intermediates in palladium-catalyzed cross-coupling reactions are challenging due to their low concentrations and short lifetimes. However, a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, along with computational studies, has provided significant insights into their structure and reactivity. ethz.ch

In the context of reactions involving this compound, the primary intermediate formed is the oxidative addition product resulting from the selective cleavage of the C-I bond. This generates a square planar Pd(II) complex.

Structure of the Initial Oxidative Addition Intermediate:

Following the oxidative addition of the C-I bond of a bromoiodophenyl derivative to a Pd(0) complex (often stabilized by phosphine (B1218219) ligands, L), a transient arylpalladium(II) iodide complex is formed. The general structure of this intermediate is depicted below:

Where Ar represents the 4-bromo-3-acetylphenyl group and L represents a phosphine ligand.

The characterization of such intermediates is often accomplished by preparing stable analogues or by using specialized techniques like low-temperature NMR. X-ray crystallography has also been instrumental in providing definitive structural information for related stable palladium(II) complexes. researchgate.net

The subsequent steps in the catalytic cycle involve this initial intermediate. In a Suzuki-Miyaura coupling, this complex undergoes transmetalation with a boronic acid derivative. Computational studies on similar systems have suggested that this step proceeds through the formation of a palladium-ate complex, followed by the transfer of the organic group from boron to palladium.

In a Sonogashira coupling, the arylpalladium(II) iodide intermediate reacts with a copper(I) acetylide, which is generated in situ from the terminal alkyne and a copper(I) co-catalyst. Alternatively, in copper-free Sonogashira reactions, the terminal alkyne reacts directly with the palladium intermediate, often assisted by a base.

The reactivity of these transient intermediates is dictated by the electronic and steric environment around the palladium center. The nature of the phosphine ligands plays a critical role in modulating this reactivity. Electron-rich and bulky phosphine ligands generally accelerate the rate of oxidative addition and reductive elimination, while potentially slowing down transmetalation.

Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for mapping the potential energy surfaces of these reactions. nih.gov These studies can predict the relative energies of different intermediates and transition states, thereby providing a theoretical framework for understanding the observed reactivity and selectivity. For instance, DFT calculations have consistently shown that the oxidative addition to the C-I bond is energetically more favorable than to the C-Br bond in bromoiodoarenes, thus corroborating experimental observations of high chemoselectivity.

Iv. Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 3 Iodophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(4-bromo-3-iodophenyl)ethanone by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and aromatic protons. The acetyl methyl group (–COCH₃) typically appears as a sharp singlet in the upfield region of the spectrum. The aromatic region, generally observed between δ 7.0 and 8.5 ppm for halogenated acetophenones, is more complex due to the substitution pattern.

The three protons on the benzene (B151609) ring exhibit specific chemical shifts and coupling patterns dictated by the electronic effects of the bromo, iodo, and acetyl substituents. The proton positioned between the iodo and acetyl groups is expected to be the most deshielded due to the cumulative electron-withdrawing effects of the adjacent substituents. The proton ortho to the bromine atom will also be significantly downfield, while the proton ortho to the acetyl group and meta to the halogens will appear at a relatively more upfield position within the aromatic region. The coupling constants (J-values) between adjacent protons would further confirm their relative positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.6 | Singlet |

Note: Actual chemical shifts can vary based on the solvent used.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The most downfield signal belongs to the carbonyl carbon of the acetyl group, typically appearing around δ 190-200 ppm. nih.gov The methyl carbon is found in the upfield region of the spectrum.

The six aromatic carbons resonate in the intermediate region (typically δ 120-145 ppm). The chemical shifts are heavily influenced by the attached halogens. The carbon atom bonded to the iodine (C-I) is significantly influenced by the heavy atom effect, while the carbon bonded to bromine (C-Br) also shows a characteristic shift. The positions of the other aromatic carbons are dictated by the combined inductive and resonance effects of all three substituents. Research on substituted benzenes shows that halogen substitution effects are correlated with changes in the σ-bonding framework and are approximately additive. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 201 |

| C-I | Varies (Heavy Atom Effect) |

| C-Br | Varies |

| Aromatic CH | 120 - 145 |

Due to the complexity and potential for signal overlap in the crowded aromatic region of the 1D NMR spectra, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for the definitive assignment of their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to the carbon to which it is directly attached. This is invaluable for assigning the signals for each specific aromatic CH group.

These 2D methods are particularly effective for resolving ambiguities in halogenated acetophenones where signals can be closely spaced.

The substitution of hydrogen with halogens on an aromatic ring has predictable effects on the NMR spectra. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. pressbooks.pub This inductive effect generally causes a downfield shift (deshielding) of nearby protons and carbons.

The specific chemical shifts in this compound are a result of the interplay between the inductive effects of both bromine and iodine and the resonance effects, which are felt most strongly at the ortho and para positions. pressbooks.pub Comparing the spectral data of this compound with simpler analogs like 1-(4-bromophenyl)ethanone and 1-(4-iodophenyl)ethanone allows for the dissection of these individual substituent effects. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching and bending vibrations for the methyl and aromatic groups, and C-C stretching vibrations within the aromatic ring. The vibrations corresponding to the carbon-halogen bonds (C-Br, C-I) are found in the fingerprint region of the spectrum, at lower frequencies.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C-C (Aromatic) | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and confirm the elemental formula of a compound. youtube.com

For this compound (C₈H₆BrIO), the mass spectrum would show a characteristic molecular ion peak. lookchem.com A key feature would be the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: [M]⁺ and [M+2]⁺.

[M]⁺: Corresponding to molecules containing ⁷⁹Br.

[M+2]⁺: Corresponding to molecules containing ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas that might have the same nominal mass. For C₈H₆BrIO, the exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₈H₆BrIO | C₈H₆BrIO |

| Nominal Mass | 324 g/mol | 324 |

| Molecular Ion | [M]⁺ (with ⁷⁹Br) | m/z ~324 |

| Isotopic Peak | [M+2]⁺ (with ⁸¹Br) | m/z ~326 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure for this compound is not widely reported in publicly accessible databases, analysis of closely related structures, such as other halogenated acetophenones, allows for a detailed prediction of its solid-state conformation and intermolecular interactions.

For instance, the crystal structures of compounds like 1-(4-bromophenyl)ethanone and 1-(4-iodophenyl)ethanone have been resolved, offering a template for understanding the target molecule. nih.govnist.gov It is anticipated that this compound would crystallize in a common space group, likely monoclinic or orthorhombic. The phenyl ring, the acetyl group, and the halogen substituents would be largely coplanar to maximize resonance stabilization. However, the presence of the bulky iodine atom adjacent to the bromine atom could introduce some torsional strain, potentially causing slight out-of-plane deviations.

Intermolecular interactions are expected to play a crucial role in the crystal packing. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, would likely be a dominant feature, with I···O, Br···O, or even I···Br contacts organizing the molecules into larger supramolecular assemblies. Additionally, C–H···O hydrogen bonds involving the acetyl group and aromatic hydrogens are expected to contribute to the stability of the crystal lattice. Hirshfeld surface analysis of related structures confirms that H···H, C···H, and H···Halogen contacts are significant in consolidating the crystal structure. researchgate.netnih.gov

Table 1: Crystallographic Data for Representative Halogenated Acetophenone (B1666503) Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₅H₁₀BrClO | Monoclinic | P2₁/c | 15.6239 | 14.0537 | 5.8396 | 92.67 | researchgate.net |

| 1-(4-bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | Monoclinic | P2₁/n | - | - | - | - | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a valuable tool for probing the electronic transitions within a molecule, providing information about its conjugation system and chromophores. The UV-Vis spectrum of this compound is expected to be characterized by absorptions corresponding to π → π* and n → π* transitions.

The primary chromophore is the substituted acetophenone system. The phenyl ring conjugated with the carbonyl group gives rise to strong π → π* transitions, typically observed in the 240-280 nm range. The presence of the bromine and iodine atoms, with their lone pairs of electrons, can act as auxochromes, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted acetophenone. The heavier iodine atom, in particular, can influence the electronic properties and enhance intersystem crossing due to the heavy-atom effect.

A weaker, longer-wavelength absorption corresponding to the forbidden n → π* transition of the carbonyl group is also expected, likely appearing above 300 nm. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may shift to longer wavelengths.

While the specific spectrum for this compound is not detailed, studies on derivatives provide insight. For example, pyrazoline derivatives synthesized from related chalcones exhibit strong absorption bands in the UV-Vis region, demonstrating how modification of the core structure impacts the electronic properties. researchgate.net

Table 2: UV-Vis Absorption Data for Related Spectroscopic Studies

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | Various | ~360-380 | π → π* | researchgate.net |

Note: This table represents general absorption regions for derivatives as specific data for the parent compound is not available.

V. Applications of 1 4 Bromo 3 Iodophenyl Ethanone in Complex Organic Synthesis

Utilization as a Building Block for Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry and materials science. 1-(4-Bromo-3-iodophenyl)ethanone serves as an excellent starting point for the synthesis of various heterocyclic frameworks, where the phenyl ring can be incorporated into the final structure, bearing substituents derived from the initial bromo and iodo groups.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocyclic compounds that are isosteric to purines and exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.govnih.govmdpi.com The synthesis of these derivatives often involves the construction of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) core.

While direct synthesis using this compound is not extensively documented, its structural features allow for its theoretical application in established synthetic routes. For instance, the acetyl group of this compound can be functionalized to introduce the necessary components for pyrrole ring formation. A plausible synthetic pathway could involve:

α-Halogenation: The ketone can be brominated at the α-carbon to form 2-bromo-1-(4-bromo-3-iodophenyl)ethanone.

Hantzsch-type Pyrrole Synthesis: This intermediate can then react with a suitable β-enamino ester or a related species, followed by cyclization to form the pyrrole ring.

Pyrimidine Ring Annulation: The resulting substituted pyrrole, now bearing the 4-bromo-3-iodophenyl group, can undergo further reactions to build the fused pyrimidine ring, a common strategy in the synthesis of pyrrolopyrimidines. researchgate.net

The 4-bromo-3-iodophenyl moiety would remain on the final pyrrolo[2,3-d]pyrimidine scaffold, available for subsequent diversification through cross-coupling reactions.

Azacycles, or nitrogen-containing cyclic compounds, are ubiquitous in pharmaceuticals and natural products. This compound can be a precursor to various azacycles through several synthetic strategies. nih.gov

Reductive Amination: The ketone functionality can react with ammonia (B1221849) or primary amines in the presence of a reducing agent to form substituted ethylamines. Intramolecular cyclization of these intermediates, if appropriately functionalized, can lead to the formation of various N-heterocycles.

Synthesis via α-Azido Ketones: The ketone can be converted to an α-azido ketone. These versatile intermediates can undergo various transformations, such as reduction to α-amino ketones or participation in cycloaddition reactions, to build nitrogen-containing rings like imidazoles or 1,2,3-triazoles. mdpi.com

Palladium-Catalyzed C-N Coupling: The bromo and iodo substituents on the aromatic ring are prime handles for Buchwald-Hartwig amination reactions. By coupling with various amines, a diverse range of N-aryl compounds can be synthesized, which can then be elaborated into more complex azacyclic systems.

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is another "purine isostere" that has attracted significant attention in drug discovery for its diverse biological activities, including antibacterial and antiviral properties. nih.govnih.gov The most common synthesis involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov

To utilize this compound for this purpose, it can be transformed into a suitable 1,3-dielectrophilic partner. A representative synthetic sequence is outlined below:

| Step | Transformation | Reagents & Conditions | Intermediate Product |

| 1 | Claisen Condensation | Base (e.g., NaOEt), Ethyl acetate | 1-(4-Bromo-3-iodophenyl)-1,3-butanedione |

| 2 | Cyclocondensation | 3-Amino-1,2,4-triazole, Acidic or basic catalyst | 5/7-(4-Bromo-3-iodophenyl) substituted triazolo[1,5-a]pyrimidine |

This approach would yield a triazolo[1,5-a]pyrimidine core bearing the di-halogenated phenyl group, which can be further modified. For example, a study on bile-acid-appended triazolyl aryl ketones demonstrated the synthesis of similar structures through a copper-catalyzed multicomponent reaction involving α-bromoacetophenones, sodium azide, and alkynes. nih.gov This suggests that an α-brominated derivative of this compound could also serve as a key precursor in modern, efficient synthetic strategies.

Benzo[de]chromenes are polycyclic ether systems. Their synthesis is less common but can be achieved through intramolecular cyclization of appropriately substituted naphthol derivatives. clockss.org While a direct route from this compound is not straightforward, it could theoretically be incorporated into a larger naphthyl precursor that is then cyclized. More commonly, benzo[g]chromene and benzo[f]chromene derivatives are synthesized via multi-component reactions involving an aldehyde, a source of active methylene (B1212753) (like malononitrile), and a naphthol derivative. rsc.orgnih.govresearchgate.net In such a scenario, this compound would first need to be converted to the corresponding aldehyde, for example, via the Willgerodt-Kindler reaction followed by hydrolysis, before it could participate in such a multi-component reaction.

Precursor for Bioisosteric Analogues (e.g., Bicyclo[1.1.1]pentane-Containing Structures)

Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The bicyclo[1.1.1]pentane (BCP) cage is a highly sought-after, three-dimensional bioisostere for a 1,4-disubstituted benzene (B151609) ring. chemistryviews.org Its rigid, non-planar structure can improve physicochemical properties such as solubility and metabolic stability in drug candidates.

The synthesis of BCP-aryl conjugates is a key strategy in medicinal chemistry. This compound is an ideal precursor for this application due to its two distinct halogen atoms, which allow for selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed couplings is a cornerstone of this strategy.

A typical synthetic approach would involve a Suzuki or Negishi cross-coupling reaction between a BCP-organometallic species (like a BCP-boronic acid or BCP-zinc reagent) and the aryl halide. nih.govresearchgate.netrsc.org

Chemoselective Suzuki Coupling Strategy:

| Reaction Step | Aryl Halide Position | Coupling Partner | Catalyst System | Resulting Product |

| 1 | C-I (position 3) | Bicyclo[1.1.1]pentane-1-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-(4-Bromo-3-(bicyclo[1.1.1]pentan-1-yl)phenyl)ethanone |

| 2 | C-Br (position 4) | Arylboronic acid | More active Pd catalyst/harsher conditions | 1-(4-Aryl-3-(bicyclo[1.1.1]pentan-1-yl)phenyl)ethanone |

This stepwise approach allows for the precise and controlled introduction of the BCP moiety and another substituent, creating a complex, three-dimensional structure that mimics a tri-substituted aromatic system.

Enabling Transformations for Diversified Organic Scaffolds

The true power of this compound lies in its capacity to serve as a platform for generating chemical libraries with diverse functionalities. The differential reactivity of its three functional sites (ketone, iodo, bromo) can be exploited to build a wide array of molecular architectures.

Orthogonal Reactivity of Functional Groups:

| Functional Group | Potential Transformations | Example Reaction |

| Ketone | Reduction, Oxidation, Grignard addition, Wittig reaction, Reductive amination, α-Functionalization mdpi.com | Reduction with NaBH₄ to form a secondary alcohol. |

| Iodine | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, and Negishi couplings (under mild conditions). | Sonogashira coupling with a terminal alkyne using a Pd/Cu catalyst. |

| Bromine | Suzuki, Sonogashira, Heck, and other cross-couplings (typically under more forcing conditions than iodine). | Suzuki coupling with an arylboronic acid using a robust Pd catalyst. |

This chemoselectivity allows chemists to perform sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine position. The ketone can then be further transformed, leading to a highly complex and functionalized molecule from a single, versatile starting material. This capability is invaluable in discovery chemistry, where rapid generation of analogues is essential for structure-activity relationship (SAR) studies. acs.org

Generation of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation

While direct dehydrohalogenation of this compound is not a standard method for creating α,β-unsaturated systems, this compound is an excellent substrate for the Claisen-Schmidt condensation to produce α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.org In this case, this compound provides the enolizable ketone.

The general procedure involves reacting this compound with a variety of aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. nih.gov The reaction proceeds via the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone. numberanalytics.com

The reaction can be carried out under various conditions, including solvent-free grinding methods, which align with the principles of green chemistry by minimizing waste. rsc.orgnih.gov The choice of aldehyde can be varied to introduce a wide range of substituents, leading to a diverse library of chalcone (B49325) derivatives. nih.gov

Table 1: Illustrative Claisen-Schmidt Condensation of this compound

| Aldehyde Reactant | Base/Solvent | Product (Chalcone) |

| Benzaldehyde | NaOH/Ethanol | (E)-1-(4-Bromo-3-iodophenyl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | KOH/Ethanol | (E)-1-(4-Bromo-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | NaOH/Ethanol | (E)-1-(4-Bromo-3-iodophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

These resulting chalcones are valuable intermediates in their own right, serving as precursors for other heterocyclic systems. fabad.org.tr

Synthesis of Isoxazoline (B3343090) Derivatives

Isoxazoline derivatives are an important class of heterocyclic compounds with a range of biological activities. A common and effective method for their synthesis involves the cyclization of chalcones with hydroxylamine (B1172632). jocpr.comdergipark.org.trresearchgate.net Therefore, the chalcones synthesized from this compound in the previous step can be readily converted into isoxazoline derivatives.

The synthesis is typically a two-step process starting from this compound:

Chalcone Formation: As described in section 5.3.1, this compound is condensed with an aromatic aldehyde to form the corresponding α,β-unsaturated ketone (chalcone).

Cyclization with Hydroxylamine: The purified chalcone is then reacted with hydroxylamine hydrochloride in a basic medium, such as pyridine (B92270) or an alcoholic solution of potassium hydroxide. jocpr.comodinity.com The hydroxylamine adds to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered isoxazoline ring.

This two-step sequence allows for the introduction of diversity at two points: the choice of the aromatic aldehyde in the first step and the potential for further functionalization of the resulting isoxazoline. The resulting 3,5-diaryl-Δ²-isoxazolines retain the 4-bromo-3-iodophenyl moiety, making them suitable for further synthetic modifications. jocpr.com

Table 2: Synthesis of Isoxazoline Derivatives from a Chalcone Precursor

| Chalcone Precursor | Reagents for Cyclization | Product (Isoxazoline) |

| (E)-1-(4-Bromo-3-iodophenyl)-3-phenylprop-2-en-1-one | NH₂OH·HCl, Pyridine | 3-(4-Bromo-3-iodophenyl)-5-phenyl-4,5-dihydro-1H-isoxazole |

| (E)-1-(4-Bromo-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NH₂OH·HCl, KOH/Ethanol | 3-(4-Bromo-3-iodophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-isoxazole |

Preparation of N-Arylhydroxylamines and Sulfinamides

The presence of bromo and iodo substituents on the aromatic ring of this compound opens up avenues for the synthesis of N-arylhydroxylamines and sulfinamides through cross-coupling reactions. These functional groups are of significant interest in medicinal chemistry and as synthetic intermediates.

N-Arylhydroxylamines: The synthesis of N-arylhydroxylamines can be achieved via the palladium-catalyzed N-arylation of hydroxylamines with aryl halides. organic-chemistry.org In the case of this compound, the more reactive C-I bond is expected to preferentially undergo oxidative addition to the palladium catalyst. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand, and a base like cesium carbonate. organic-chemistry.org This method provides a direct route to introduce the N-hydroxyamino group onto the aromatic ring, yielding N-(4-acetyl-2-bromophenyl)hydroxylamine.

Sulfinamides: Similarly, sulfinamides can be synthesized from this compound through palladium-catalyzed coupling reactions. One approach involves the reaction of the aryl halide with an N-sulfinylamine, such as N-sulfinyl-triisopropylsilylamine (TIPS-NSO), in the presence of a palladium catalyst and a formate (B1220265) salt. nih.govacs.org Another method involves the reaction of an organometallic reagent derived from the aryl halide with a sulfur dioxide surrogate like DABSO, followed by reaction with thionyl chloride and an amine. acs.org These methods offer a modular approach to a wide range of sulfinamides, which are valuable intermediates and possess biological activity. nih.gov

Table 3: Cross-Coupling Reactions for the Synthesis of N-Arylhydroxylamines and Sulfinamides

| Target Compound | Coupling Partner | Catalyst System | Product |

| N-Arylhydroxylamine | Hydroxylamine | Pd(OAc)₂ / Phosphine Ligand, Cs₂CO₃ | N-(4-acetyl-2-bromophenyl)hydroxylamine |

| Sulfinamide | N-Sulfinylamine (e.g., TIPS-NSO) | Pd(OAc)₂ / Phosphine Ligand, HCO₂Cs | N-Sulfinyl-4-acetyl-2-bromoaniline derivative |

Strategic Intermediacy in the Synthesis of Functionally Complex Molecules

The di-halogenated nature of this compound makes it a particularly useful intermediate for the sequential and regioselective introduction of different functionalities through cross-coupling reactions. This is a powerful strategy in the synthesis of complex molecules, including pharmaceuticals. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in palladium-catalyzed couplings) allows for a stepwise approach to building molecular complexity.

A notable application of this type of building block is in the synthesis of kinase inhibitors, which are a major class of therapeutic agents. For instance, the structural motif of a substituted phenyl group attached to a heterocyclic core is common in many kinase inhibitors. A compound structurally related to this compound is a key intermediate in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma. google.com

In a potential synthetic route towards Dabrafenib analogues, this compound could be utilized as follows:

First Coupling Reaction: A selective Suzuki or other palladium-catalyzed coupling reaction at the more reactive iodine position would be performed to introduce a key fragment of the final molecule.

Modification of the Acetyl Group: The acetyl group can be transformed into other functional groups as required for the construction of the heterocyclic core of the drug. For example, it can be acylated to form a β-keto ester, which can then be used to build a thiazole (B1198619) ring. google.com

Second Coupling Reaction: The remaining bromine atom provides a handle for a second cross-coupling reaction to introduce the final part of the molecule.

This strategic approach, enabled by the specific substitution pattern of this compound, highlights its value in the efficient and controlled synthesis of complex, high-value molecules. nih.gov

Vi. Green Chemistry Principles Applied to the Synthesis and Transformations of 1 4 Bromo 3 Iodophenyl Ethanone

Adherence to Principles of Sustainable Chemical Design

Sustainable chemical design for a molecule like 1-(4-Bromo-3-iodophenyl)ethanone encompasses a holistic approach, from the selection of starting materials to the final product, aiming to maximize efficiency and minimize environmental impact.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com In multi-step syntheses, maximizing atom economy is crucial for waste prevention.

A common route to synthesize substituted acetophenones is through Friedel-Crafts acylation. A hypothetical multi-step synthesis of this compound could start from 1-bromo-2-iodobenzene (B155775) and proceed via acylation. The atom economy of such a process can be analyzed to identify areas for improvement.

Hypothetical Synthesis and Atom Economy Calculation:

A potential, though not necessarily the most atom-economical, synthesis could involve the following steps:

Nitration of 1-bromo-2-iodobenzene: This step introduces a nitro group, which can later be converted to an amino group and then diazotized, though this is a lengthy and often low-yielding route. A more direct acylation would be preferable from an atom economy standpoint.

Friedel-Crafts Acylation of 1-bromo-2-iodobenzene: This is a more direct approach where 1-bromo-2-iodobenzene reacts with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Table 1: Illustrative Atom Economy Calculation for a Hypothetical Friedel-Crafts Acylation

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | By-products | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 1-Bromo-2-iodobenzene (C₆H₄BrI) | 282.90 | This compound (C₈H₆BrIO) | 324.94 | HCl | 36.46 | (324.94 / (282.90 + 78.50)) x 100 = 89.9% |

| Acetyl Chloride (C₂H₃ClO) | 78.50 |

Note: This calculation assumes the use of acetyl chloride as the acylating agent in a Friedel-Crafts reaction. The catalyst (e.g., AlCl₃) is not included in the atom economy calculation as it is, in principle, recyclable. However, in practice, the generation of stoichiometric amounts of waste from the catalyst is a significant issue in traditional Friedel-Crafts acylations.

Poor atom economy is a common feature in many traditional organic syntheses, leading to the generation of substantial waste. primescholars.com By focusing on reaction design that maximizes the incorporation of all reactant materials into the final product, the environmental and economic costs associated with waste disposal can be significantly reduced.

The choice of solvent is a critical factor in the environmental impact of a chemical process, with many traditional organic solvents being volatile, flammable, and toxic. The principles of green chemistry advocate for the use of less hazardous solvents, with water being a highly desirable option due to its non-toxic and non-flammable nature.

Recent research has demonstrated the feasibility of conducting various organic reactions, including the synthesis of aryl ketones, in aqueous media. For instance, electrochemical methods have been developed for the synthesis of α,α-dihaloacetophenones from terminal alkynes in aqueous solutions, offering a metal- and oxidant-free approach. While not directly applied to this compound, this demonstrates the potential for using water as a reaction medium for the synthesis of halogenated acetophenones.

The use of ionic liquids as alternative reaction media has also gained traction. These salts, which are liquid at or near room temperature, offer advantages such as low volatility and high thermal stability, reducing the risk of air pollution and exposure to hazardous vapors.

A comparative analysis of batch versus continuous flow processing highlights the potential for significant energy savings. Continuous flow chemistry, where reactants are continuously pumped through a reactor, often allows for better heat and mass transfer, leading to faster reactions and improved energy efficiency compared to traditional batch processes. youtube.commdpi.com For the industrial-scale production of a specialty chemical like this compound, transitioning from batch to continuous flow manufacturing could lead to substantial reductions in energy consumption and operating costs.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Energy Efficiency

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by the surface area-to-volume ratio of the reactor. | Excellent heat transfer due to high surface area-to-volume ratio in microreactors. |

| Energy Input | Often requires prolonged heating periods to bring the entire batch to the desired temperature. | More efficient and localized heating, reducing overall energy consumption. |

| Reaction Time | Can be lengthy, leading to higher energy use over time. | Typically shorter reaction times, resulting in lower energy consumption per unit of product. |

| Process Control | More challenging to maintain uniform temperature throughout the reactor. | Precise temperature control, minimizing energy waste. |

By designing synthetic routes that can be adapted to continuous flow systems, the energy efficiency of producing this compound can be significantly enhanced.

Development of Greener Synthetic Methodologies

Beyond sustainable design principles, the development of new and improved synthetic methods is crucial for advancing green chemistry.

Traditional synthetic methods often rely on stoichiometric amounts of reagents, which are consumed during the reaction and contribute to the waste stream. The use of catalytic reagents, which can facilitate a reaction in small quantities and be regenerated, is a cornerstone of green chemistry.

In the context of synthesizing this compound, the Friedel-Crafts acylation is a key step. libretexts.orgyoutube.com Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generates a large amount of aluminum-containing waste. The development of catalytic Fried-Crafts acylation methods is therefore a significant area of research.

Various catalytic systems have been explored to make this reaction more environmentally benign. These include the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, and the development of more active and selective Lewis acid catalysts that can be used in smaller quantities. For the acylation of halogenated benzenes like 1-bromo-2-iodobenzene, finding a catalyst that is both efficient and tolerant of the halogen substituents is key to minimizing stoichiometric waste. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve reaction yields and product purity. jksus.org

Table 3: Representative Conditions for Microwave-Assisted Synthesis of Acetophenone (B1666503) Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |